Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate: is a chemical compound with the molecular formula C13H14BrNO3. It is a benzofuran derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromine atom attached to the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Amination: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated compounds or alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology and Medicine:
Antimicrobial Agents: Benzofuran derivatives, including tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate, have shown promise as antimicrobial agents against various bacterial and fungal strains.
Anticancer Research: The compound’s structural features make it a candidate for anticancer drug development, with studies exploring its cytotoxic effects on cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is largely dependent on its interaction with biological targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting key enzymes involved in metabolic pathways.
DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.
Receptor Modulation: Interacting with specific receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
3-Amino-6-bromo-1-benzofuran-2-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
Tert-butyl 3-amino-1-benzofuran-2-carboxylate: Lacks the bromine atom, which may influence its biological activity.
Uniqueness: Tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its lipophilicity, potentially improving its bioavailability .
Properties
IUPAC Name |
tert-butyl 3-amino-6-bromo-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)11-10(15)8-5-4-7(14)6-9(8)17-11/h4-6H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSADSMGNAUFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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